molecular formula C32H50O5 B2386416 3-O-Acetyl-16alpha-hydroxytrametenolic acid CAS No. 168293-13-8

3-O-Acetyl-16alpha-hydroxytrametenolic acid

Cat. No.: B2386416
CAS No.: 168293-13-8
M. Wt: 514.747
InChI Key: SRDNLMOBFKJOSD-GXPBEYLPSA-N
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Description

Historical Context and Discovery in Natural Products Research

3-O-Acetyl-16α-hydroxytrametenolic acid (hereafter referred to as Compound 3) was first identified in the early 2000s during systematic investigations into the bioactive constituents of Poria cocos, a medicinal fungus widely used in traditional Chinese medicine. Early studies focused on isolating triterpenoids from its sclerotia, driven by the recognition of Poria species as rich sources of lanostane-type compounds with potential therapeutic properties. The compound’s discovery marked a significant milestone in the exploration of fungal-derived triterpenoids, particularly for their anti-inflammatory and anticancer activities.

Key Developmental Milestones

Year Event Source
2006 Initial structural characterization via spectroscopic methods PubChem CID 9958136
2008 First reported cytotoxic activities against human cancer cell lines Zhou et al., Chem. Pharm. Bull.
2019 Identification as a glucocorticoid receptor agonist in intestinal barrier studies Xu et al., J. Agric. Food Chem.

Classification within Lanostane Triterpenoid Family

Compound 3 belongs to the lanostane triterpenoid family, characterized by a tetracyclic cyclopenta[a]phenanthrene core. Its structural features include:

  • A 3-acetyloxy group at the C3 position
  • A 16α-hydroxy group in the E-ring
  • A C24 methyl branch and C25 carbonyl group
  • A hept-5-enoic acid side chain at C17

The molecule’s molecular formula (C32H50O5) and molecular weight (514.7 g/mol) align it with other lanostane derivatives such as dehydrotumulosic acid and poricoic acid.

Occurrence in Medicinal Fungi with Emphasis on Poria cocos

Compound 3 is predominantly isolated from Poria cocos Wolf (syn. Wolfiporia cocos), a polypore fungus with documented use in traditional medicine for sedative, diuretic, and anti-inflammatory purposes. Its distribution within the fungus is concentrated in the sclerotia, where it coexists with related triterpenoids like trametenolic acid and poricoic acid A.

Comparative Distribution in Fungal Species

Fungus Key Compounds Co-Isolated Reference
Poria cocos Poricoic acid A, Dehydrotrametenolic acid
Trametes lactinea Trametenolic acid B
Inonotus obliquus Trametenolic acid

Structural Elucidation and Stereochemical Configuration

The compound’s structure was resolved through a combination of 1H/13C NMR spectroscopy , LC/MS analysis , and X-ray crystallography (Table 1). Critical stereochemical determinants include:

  • 3S configuration of the acetyloxy group
  • 16R configuration of the hydroxyl group
  • E-configuration of the C5-C6 double bond in the side chain
Technique Key Structural Insights Reference
1H-NMR Identification of acetyloxy proton signals (δ 2.05–2.15 ppm)
13C-NMR Detection of carbonyl signals (δ 170–180 ppm)
LC/MS Molecular ion peak at m/z 514.7 [M+H]+

Properties

IUPAC Name

(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNLMOBFKJOSD-COLBUHOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346618
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168293-13-8
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Acetyl-16alpha-hydroxytrametenolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-O-Acetyl-16alpha-hydroxytrametenolic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated forms.

Scientific Research Applications

Anticancer Properties

Research has indicated that 3-O-Acetyl-16alpha-hydroxytrametenolic acid exhibits significant anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, particularly lung cancer cells, by disrupting mitochondrial membrane potential and modulating key signaling pathways. For instance, it has been observed to decrease the activation of cyclooxygenase-2 and inhibit nuclear factor kappa B signaling, which are crucial in cancer progression .

StudyFindings
Evaluation of chemotherapeutic effectsInduced apoptosis in lung cancer cells; inhibited inflammatory pathways
Effects on breast cancerReduced matrix metalloproteinase secretion, indicating anti-invasive potential

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In experiments with astrocytoma cells, treatment with triterpenoids, including this compound, resulted in the upregulation of neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These factors are essential for neuronal survival and differentiation, suggesting potential applications in neurodegenerative diseases .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various models. It has been shown to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NLRP3 inflammasome pathway. This suggests its potential use in treating inflammatory conditions .

StudyFindings
Anti-inflammatory activityInhibited IL-1β, IL-6 production; modulated NLRP3 signaling pathway
Neuroinflammation modelReduced inflammatory markers in brain tissue

Nutraceutical Applications

Due to its health benefits, this compound is being explored as a dietary supplement ingredient. Its antioxidant properties contribute to health claims related to immune support and overall wellness. The compound can be incorporated into functional foods and dietary supplements aimed at enhancing health outcomes .

Cosmetic Applications

The cosmetic industry is increasingly utilizing plant-derived compounds for their beneficial properties on skin health. This compound can be used in formulations aimed at skin rejuvenation and anti-aging due to its antioxidant and anti-inflammatory effects . Its incorporation into skincare products could help mitigate oxidative stress and promote skin healing.

Quality Control and Standardization

As interest in this compound grows, establishing quality standards for its extraction and use is crucial. Research efforts are focusing on developing methodologies for assessing the purity and efficacy of this compound in various applications .

Mechanism of Action

The mechanism of action of 3-O-Acetyl-16alpha-hydroxytrametenolic acid involves its interaction with molecular targets and pathways associated with oxidative stress and cancer cell proliferation. It exerts its effects by inhibiting the production of reactive oxygen species and modulating signaling pathways involved in cell growth and apoptosis . The compound’s anti-inflammatory properties are also attributed to its ability to inhibit the expression of pro-inflammatory enzymes like iNOS .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and pharmacological differences between 3-O-Acetyl-16alpha-hydroxytrametenolic acid and related triterpenoids:

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Biological Activities References
This compound 168293-13-8 C₃₂H₅₀O₅ 514.74 Acetyl at C-3, hydroxyl at C-16 miRNA interaction (OC-5 candidate)
3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid 168293-14-9 C₃₂H₄₈O₅ 512.72 Dehydro group (double bond), acetyl and hydroxyl Anti-inflammatory (NO inhibition, iNOS suppression in Raw264.7 cells)
16alpha-Hydroxytrametenolic acid 176390-68-4 C₃₀H₄₈O₄ 472.70 Hydroxyl at C-16, no acetyl group Not explicitly reported
Dehydrotrametenolic acid 29220-16-4 C₃₀H₄₆O₄ 470.68 Dehydro group, no acetyl modification Component of triterpene mixtures
Key Observations:
  • Dehydro Modifications: The presence of a double bond (e.g., in 168293-14-9) reduces molecular weight by 2 Da compared to the saturated variant (168293-13-8). This structural feature correlates with anti-inflammatory activity via inhibition of nitric oxide (NO) production .
  • Hydroxylation : The hydroxyl group at C-16 is conserved across analogs, suggesting a role in hydrogen bonding or receptor interactions.

Pharmacological Activity Comparisons

Anti-Inflammatory Effects
  • 3-O-Acetyl-16alpha-hydroxydehydrotrametenolic acid (168293-14-9): Demonstrates potent anti-inflammatory activity by suppressing NO production and inducible nitric oxide synthase (iNOS) expression in LPS-stimulated Raw264.7 macrophages (IC₅₀: 10–20 μM) .
Neuroactive and miRNA-Targeting Potential
  • Dehydrotrametenolic acid (29220-16-4): Part of triterpene mixtures in Wolfiporia cocos extracts, which exhibit antidepressant-like effects in rodent models by modulating serotonin (5-HT) and dopamine (DA) pathways .

Biological Activity

3-O-Acetyl-16alpha-hydroxytrametenolic acid (CAS: 168293-13-8) is a triterpenoid compound derived from the medicinal fungus Poria cocos. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₃₂H₅₀O₅
  • Molecular Weight : 514.736 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 606.9 ± 55.0 °C at 760 mmHg
  • Melting Point : >300 °C

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:

  • Cytotoxic Effects : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including acute monocytic leukemia (THP-1) and non-small cell lung cancer (A549) cells. The cytotoxic mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of apoptotic pathways and cell cycle regulation .
  • Neuroprotective Effects : Research indicates that this triterpene can enhance serotonin (5-HT) levels while reducing glutamate (GLU) levels in the hippocampus, suggesting potential antidepressant-like effects. It has been shown to reverse behavioral deficits in animal models subjected to chronic unpredictable mild stress (CUMS) by regulating the hypothalamic-pituitary-adrenal (HPA) axis .
  • Anti-inflammatory Properties : The compound has been noted to decrease serum levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, indicating its potential role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
CytotoxicityInduces apoptosisTHP-1, A549
NeuroprotectionEnhances serotonin levelsCUMS rat model
Anti-inflammatoryReduces IL-1β, IL-6, TNF-α levelsSerum from treated rats

Case Studies

  • Cytotoxicity Assessment :
    A study assessed the cytotoxic effects of this compound on the THP-1 cell line, revealing an IC₅₀ value indicative of potent anti-cancer activity. The compound was found to disrupt mitochondrial function, leading to increased apoptosis markers such as cleaved caspase-3 and PARP.
  • Behavioral Studies in Animal Models :
    In a CUMS-induced depression model, administration of this triterpene significantly improved behavioral outcomes such as sugar preference and reduced immobility time in forced swim tests, suggesting its potential as an antidepressant .

Q & A

Q. What are the primary natural sources and isolation methods for 3-O-Acetyl-16alpha-hydroxytrametenolic acid?

The compound is primarily isolated from the sclerotia of Wolfiporia cocos (茯苓). A validated method involves ethanol reflux extraction (80% ethanol, 2 hours) followed by purification using silica gel chromatography and HPLC to achieve ≥95% purity . Comparative studies recommend coupling preparative HPLC with mass spectrometry (MS) to track triterpenoid fractions during isolation .

Q. How can researchers confirm the structural integrity and purity of this compound?

Key techniques include:

  • NMR spectroscopy : For resolving acetyl and hydroxyl groups at C-3 and C-16 positions, respectively.
  • High-resolution MS : To verify the molecular formula (C₃₂H₅₀O₅) and distinguish it from analogs like 16α-hydroxydehydrotrametenolic acid (C₃₂H₄₈O₅) .
  • HPLC-UV/ELSD : For purity assessment, with retention time alignment against authenticated standards .

Q. What are the reported pharmacological activities of this compound?

Demonstrated activities include:

  • Antioxidant effects : Scavenging free radicals in cell-free assays (e.g., DPPH, ABTS) at IC₅₀ values <50 μM .
  • Anticancer activity : Apoptosis induction in HepG2 and MCF-7 cell lines via caspase-3 activation .
  • Antidepressant-like effects : Modulation of serotonin (5-HT) and BDNF levels in murine models .

Advanced Research Questions

Q. How do structural modifications at C-3 or C-16 influence bioactivity?

  • Acetylation at C-3 : Enhances lipid solubility and membrane permeability, critical for bioavailability. Deacetylation reduces anticancer potency by 60% in vitro .
  • Hydroxylation at C-16 : Essential for binding to NLRP3 inflammasome in anti-inflammatory assays. Analogs lacking this group show no inhibition of IL-1β secretion .
  • Comparative SAR studies : See for activity trends across 12 structurally related triterpenoids.

Q. What experimental models are used to study its antidepressant mechanisms?

  • In vivo models : Chronic unpredictable mild stress (CUMS) in mice, with behavioral tests (tail suspension, forced swim) and biomarker analysis (ELISA for 5-HT, BDNF, CORT) .
  • Molecular targets : Western blotting confirms suppression of NLRP3/ASC/caspase-1 pathways in hippocampal tissues .

Q. How can computational methods predict its biological targets?

AGO-incorporated virtual screening models prioritize miRNA-mRNA interactions (e.g., miR-214-TRAF3 targeting). Docking simulations suggest binding affinity to caspase-1 (ΔG = -9.2 kcal/mol) . Validate predictions via CRISPR knockouts or inhibitor assays.

Data Contradictions and Analytical Challenges

Q. How should researchers address discrepancies in molecular formula (C₃₂H₅₀O₅ vs. C₃₂H₄₈O₅)?

  • lists C₃₂H₄₈O₅ (dehydro variant), while report C₃₂H₅₀O₅ (hydrogenated form). Use HR-MS to differentiate via exact mass (514.736 vs. 512.720 Da) .
  • Clarify CAS registry numbers: 168293-13-8 (hydrogenated) vs. 168293-14-9 (dehydro) .

Q. Why do bioactivity results vary across studies?

  • Source variability : Triterpenoid content in Wolfiporia cocos depends on growth conditions (e.g., Hubei vs. Yunnan strains) .
  • Extraction protocols : Ethanol concentration (60–95%) alters yield and impurity profiles. Standardize using pharmacopeial guidelines .

Methodological Recommendations

Q. What strategies improve reproducibility in pharmacological studies?

  • Positive controls : Compare with fluoxetine (antidepressant assays) or ascorbic acid (antioxidant tests) .
  • Dose-response curves : Use ≥5 concentrations (1–100 μM) to calculate EC₅₀/IC₅₀ values .
  • Synergy studies : Test combinatorial effects with poricoic acid A or dehydroeburicoic acid for enhanced NLRP3 inhibition .

Q. How can researchers mitigate instability issues during storage?

  • Store at -20°C in anhydrous DMSO (10 mM stock). Avoid repeated freeze-thaw cycles.
  • Monitor degradation via LC-MS every 6 months; discard if purity drops below 90% .

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